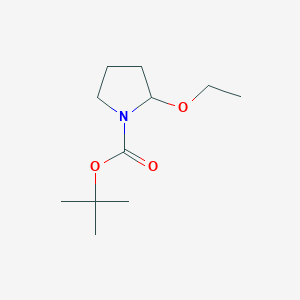
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine derivative that has been synthesized using various methods, and its potential applications in biochemical and physiological research have been explored.
Wirkmechanismus
The mechanism of action of tert-butyl 2-ethoxypyrrolidine-1-carboxylate is not fully understood. However, it is believed to interact with proteins through hydrogen bonding and van der Waals interactions. It has been shown to bind to the active site of enzymes, leading to changes in their activity.
Biochemische Und Physiologische Effekte
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress. In addition, it has been reported to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-butyl 2-ethoxypyrrolidine-1-carboxylate in lab experiments is its ability to selectively bind to certain proteins, making it useful for studying protein-ligand interactions. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 2-ethoxypyrrolidine-1-carboxylate. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. Another direction is the development of new synthesis methods for tert-butyl 2-ethoxypyrrolidine-1-carboxylate and its derivatives. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesemethoden
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate can be synthesized using different methods, including the reaction of tert-butyl 2-pyrrolidinecarboxylate with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. Another method involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with ethyl chloroacetate in the presence of a base, followed by purification using recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate has been used in various scientific research applications, including studies on the structure and function of proteins, drug design, and as a chiral auxiliary in organic synthesis. It has also been used as a ligand in metal-catalyzed reactions and as a precursor for the synthesis of other pyrrolidine derivatives.
Eigenschaften
CAS-Nummer |
106412-40-2 |
|---|---|
Produktname |
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate |
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl 2-ethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-14-9-7-6-8-12(9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
IRHZVRHDKAAQOV-UHFFFAOYSA-N |
SMILES |
CCOC1CCCN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC1CCCN1C(=O)OC(C)(C)C |
Synonyme |
1-Pyrrolidinecarboxylicacid,2-ethoxy-,1,1-dimethylethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



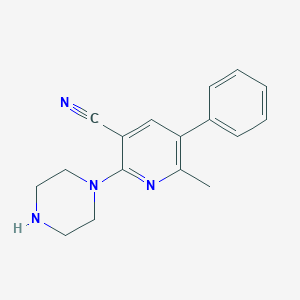
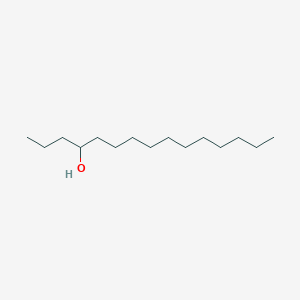
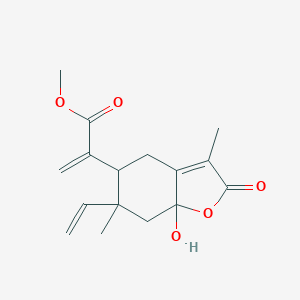
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)

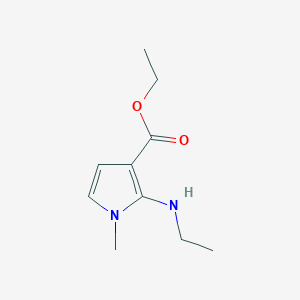

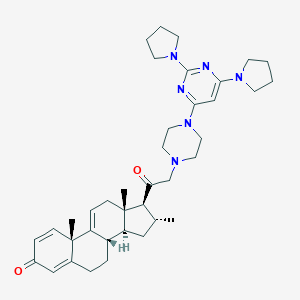
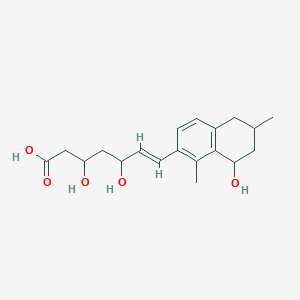
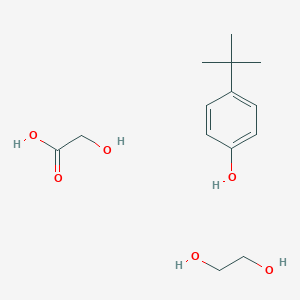
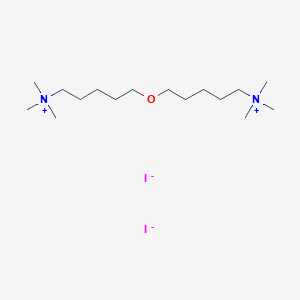
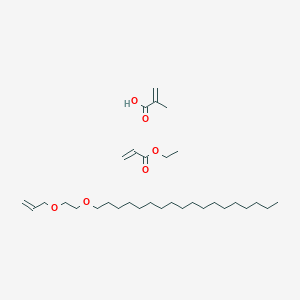
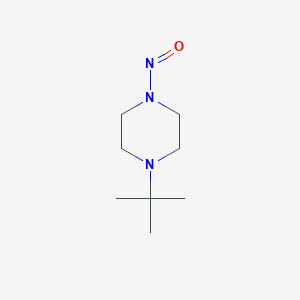
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)